molecular formula C11H10N2O B13924611 1-Amino-2-naphthalenecarboxamide

1-Amino-2-naphthalenecarboxamide

Cat. No.: B13924611
M. Wt: 186.21 g/mol
InChI Key: HCOJHOQYVZPATP-UHFFFAOYSA-N
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Description

1-Amino-2-naphthalenecarboxamide is an organic compound with the molecular formula C11H10N2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-naphthalenecarboxamide can be synthesized through several methods. One common approach involves the reaction of 2-naphthoic acid with ammonia or an amine under suitable conditions. Another method includes the reduction of nitroso-β-naphthol in an alkaline solution using hydrogen sulfide or sodium hydrosulfite .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-naphthalenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-Amino-2-naphthalenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Amino-2-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Naphthalene-2-carboxamide: A related compound with similar structural features but different functional groups.

    1-Naphthalenecarboxamide: Another derivative of naphthalene with distinct chemical properties.

Uniqueness: 1-Amino-2-naphthalenecarboxamide is unique due to the presence of both an amino group and a carboxamide group, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-aminonaphthalene-2-carboxamide

InChI

InChI=1S/C11H10N2O/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H2,13,14)

InChI Key

HCOJHOQYVZPATP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)C(=O)N

Origin of Product

United States

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